Product packaging for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol(Cat. No.:CAS No. 28491-63-6)

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B3257192
CAS No.: 28491-63-6
M. Wt: 149.15 g/mol
InChI Key: AWDGTOAKGXJCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol ( 757142-59-9) is a high-value pyrazolopyridine derivative supplied as a solid for research applications. This compound belongs to a class of fused heterocycles that are highly sought-after for their synthetic versatility and broad biological activity potential . The molecular framework is a key scaffold in agrochemical research; recent studies highlight that structurally related 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridines demonstrate significant wheat growth-regulating activity, promoting productive tillering and improving grain yield and quality in field experiments . In pharmaceutical research, the pyrazolo[3,4-b]pyridine core is a privileged structure found in compounds investigated for various pharmacological activities. The compound exists predominantly in the 3-hydroxy tautomeric form, a critical structural feature confirmed by X-ray diffraction studies on closely related analogues, which influences its reactivity and physicochemical properties . With a molecular formula of C7H7N3O and a molecular weight of 149.15 g/mol , it serves as a key synthetic intermediate for constructing more complex molecules, including through functionalization of the amino group in its 3-amino derivatives via regioselective acylation and carbamoylation . This product is intended for research and development purposes in chemical synthesis, agrochemistry, and drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B3257192 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 28491-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-3-5-6(8-4)9-10-7(5)11/h2-3H,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDGTOAKGXJCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219602
Record name 1,2-Dihydro-6-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28491-63-6
Record name 1,2-Dihydro-6-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28491-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-methyl-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the Pyrazolo[3,4-b]pyridine Ring System

The assembly of the bicyclic pyrazolo[3,4-b]pyridine framework is most commonly achieved by forming the pyridine (B92270) ring from a pyrazole (B372694) starting material. nih.gov This approach leverages the availability and reactivity of substituted aminopyrazoles.

Formation of the Pyridine Ring onto an Existing Pyrazole Ring

This strategy is the most prevalent for synthesizing pyrazolo[3,4-b]pyridines and involves the reaction of an aminopyrazole with a suitable three-carbon electrophilic partner to construct the fused pyridine ring. nih.gov

A well-established method for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com The reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid or base catalyst. For instance, the reaction of 1-phenyl-3-methyl-5-aminopyrazole with various 1,3-diketones in glacial acetic acid was one of the earliest successful syntheses of this ring system. nih.gov

The reaction's regioselectivity can be an issue when using unsymmetrical 1,3-dicarbonyl compounds, potentially leading to a mixture of isomers. nih.govmdpi.com The outcome is dependent on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com To overcome this, researchers have employed 1,3-dicarbonyl compounds with differentiated carbonyl groups, such as 1,1,1-trifluoropentane-2,4-dione. In this case, the more electrophilic carbonyl group (adjacent to the trifluoromethyl group) reacts preferentially, leading to a single major regioisomer where the CF3 group is at the 4-position of the resulting pyrazolo[3,4-b]pyridine. nih.govmdpi.com

5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundCatalyst/SolventProductYieldRef
1-Phenyl-3-methyl-5-aminopyrazoleAcetylacetoneGlacial Acetic Acid1-Phenyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridineN/A nih.gov
5-Aminopyrazole1,1,1-Trifluoropentane-2,4-dioneN/A4-Trifluoromethyl-6-methyl-1H-pyrazolo[3,4-b]pyridineN/A nih.govmdpi.com
5-Amino-3-methylisoxazoleBenzoylacetic acid ethyl esterPolyphosphoric acid3-Methyl-6-phenylisoxazolo[5,4-b]pyridin-4-olN/A prepchem.com
5-Amino-1-ethyl-4-nitrosopyrazoleEthyl acetoacetateSodium ethoxide/Ethanol (B145695)1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid derivativeN/A prepchem.com

The Gould-Jacobs reaction is a classical method for quinoline (B57606) synthesis that can be adapted to prepare 4-hydroxypyrazolo[3,4-b]pyridines (which exist in tautomeric equilibrium with pyrazolo[3,4-b]pyridin-4-ones). mdpi.com This reaction involves the condensation of a 3-aminopyrazole (B16455) with diethyl ethoxymethylenemalonate or similar reagents, followed by thermal cyclization. mdpi.com The initial condensation is followed by a 6-electron cyclization process. mdpi.com The resulting product is typically a 4-hydroxy-3-carboalkoxy-pyrazolo[3,a]pyridine. Subsequent treatment with phosphorus oxychloride can convert the 4-hydroxy group to a 4-chloro substituent. nih.govmdpi.com

3-Aminopyrazole DerivativeReagentConditionsProductRef
3-AminopyrazoleDiethyl ethoxymethylenemalonate1. Condensation 2. Thermal cyclization4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate mdpi.com
3-AminopyrazoleDiethyl ethoxymethylenemalonate, then POCl31. Condensation 2. Thermal cyclization 3. Chlorination4-Chloro-1H-pyrazolo[3,4-b]pyridine nih.govmdpi.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like pyrazolo[3,4-b]pyridines in a one-pot synthesis. researchgate.netnih.gov These reactions combine three or more starting materials to form a product that incorporates most of the atoms of the reactants. A common MCR approach involves the reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group, such as a β-ketoester or malononitrile (B47326). researchgate.netresearchgate.net The mechanism often begins with the condensation between the aldehyde and the active methylene compound to form a biselectrophile, which then reacts with the aminopyrazole. nih.gov

Another multicomponent strategy involves the reaction of 5-aminopyrazoles with alkynyl aldehydes, which can be modulated to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization. mdpi.comnih.govnih.gov

5-AminopyrazoleAldehydeActive Methylene Compound/OtherCatalyst/ConditionsProduct TypeYieldRef
1H-Pyrazol-5-amineVarious aldehydes3-OxopropanenitrileCatalyst-free, mild conditionsHighly substituted 1H-pyrazolo[3,4-b]pyridinesN/A researchgate.net
5-AminopyrazoleVarious aldehydesEthyl acetoacetateMicrowave irradiation4,7-Dihydro-1H-pyrazolo[3,4-b]pyridinesN/A researchgate.net
5-Aminopyrazole4-Arylidene-2-phenyloxazol-5(4H)-ones (Azlactones)N/At-BuOK/DMSO, 150°C4-Arylpyrazolo[3,4-b]pyridin-6-onesup to 81% nih.gov
3-Methyl-1-phenyl-1H-pyrazol-5-amine3-PhenylpropiolaldehydeN/AAg2CO3, p-TsOH·H2O, Dioxane, 90°C3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridineN/A mdpi.comnih.govnih.gov

Formation of the Pyrazole Ring onto a Preexisting Pyridine Ring

An alternative strategy for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the annulation of a pyrazole ring onto a suitably functionalized pyridine. nih.govcdnsciencepub.com This approach is generally less common than the formation of the pyridine ring onto a pyrazole.

This method utilizes readily available 2-chloro-3-cyanopyridines as the starting material. The reaction with hydrazine (B178648) or a substituted hydrazine leads to the formation of the fused pyrazole ring. The reaction can proceed through two potential pathways. The first involves an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinylpyridine onto the cyano group. The second pathway involves the initial addition of hydrazine to the cyano group to form an amidrazone, which then undergoes intramolecular cyclization by displacing the chlorine atom. cdnsciencepub.com Studies suggest that under conditions with an excess of the hydrazine component, an open-chain intermediate is formed. cdnsciencepub.com This method is effective for producing 3-amino-1H-pyrazolo[3,4-b]pyridines.

Pyridine DerivativeHydrazine DerivativeConditionsProductYieldRef
2-Chloro-3-cyanopyridineHydrazine hydrateN/A3-Amino-1H-pyrazolo[3,4-b]pyridineN/A cdnsciencepub.com
2-Chloro-4-methyl-6-(pyrazol-1-yl)nicotinonitrileHydrazine hydrateN/A3-Amino-4-methyl-6-(pyrazol-1-yl)-1H-pyrazolo[3,4-b]pyridineN/A researchgate.net
2-Chloro-3-cyanopyridine derivative2-Fluorobenzylhydrazine dihydrochlorideDesiccant, organic solvent, 20-80°C1-(2-Fluorobenzyl)-3-amino-1H-pyrazolo[3,4-b]pyridine derivativeN/A google.com
Reactions Involving Aromatic Amines and Pyrazole Derivatives

The annelation of a pyridine ring onto a pre-existing pyrazole core, particularly using aminopyrazole derivatives, represents a fundamental and widely used strategy for constructing the pyrazolo[3,4-b]pyridine system. nih.govcdnsciencepub.com In these reactions, the aminopyrazole typically acts as a dinucleophile, reacting with a biselectrophilic partner to form the six-membered pyridine ring. nih.gov

A notable example is the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones, also known as azlactones. nih.gov This one-pot synthesis proceeds by first heating the 5-aminopyrazole with the azlactone under solvent-free conditions to form a tetrahydro-1H-pyrazolo[3,4-b]pyridone intermediate. nih.gov Subsequent treatment of this intermediate with a superbasic medium, such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO), induces the elimination of a benzamide (B126) molecule to yield the final 4-arylpyrazolo[3,4-b]pyridin-6-one product. nih.gov This approach is valued for its efficiency and for utilizing readily available starting materials. nih.gov The reaction demonstrates that if the 1,3-dicarbonyl compound used is non-symmetrical, two different regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Specific Synthetic Routes for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol and its Analogs

The synthesis of the specific target molecule, this compound, and its structural analogs can be achieved through several distinct and effective pathways. These routes are often designed to control regioselectivity and maximize yield.

Cyclization Reactions from Substituted Nicotinonitriles

A common and versatile method for synthesizing the pyrazolo[3,4-b]pyridine scaffold involves the cyclization of appropriately substituted nicotinonitrile precursors. researchgate.net This strategy builds the pyrazole ring onto a pre-existing pyridine structure.

One such pathway involves the conversion of 2-chloronicotinonitriles. For instance, 4-methyl-6-pyrazolyl-2-chloronicotinonitriles can be treated with hydrazine or methylhydrazine to induce cyclization, forming the corresponding 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net Similarly, new pyrazolopyridines can be synthesized using cyanopyridone as a starting material. nih.gov This highlights the utility of the nitrile group as a key functional handle for the annelation of the pyrazole ring.

Catalyst-Free and Green Chemistry Approaches

In line with the principles of sustainable chemistry, catalyst-free and green synthetic methods for pyrazolo[3,4-b]pyridines have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A notable example is a one-pot, catalyst-free grinding procedure for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. researchgate.net This mechanochemical method involves the simple grinding of a mixture of a substituted benzaldehyde, 3-amino-5-methylpyrazole, and malononitrile at room temperature. researchgate.net This solvent-free approach is not only environmentally friendly but also efficient, providing good yields in a short reaction time. researchgate.net

EntryAldehyde (Ar)Time (min)Yield (%)
1C6H51595
24-Me-C6H42093
34-MeO-C6H41596
44-Cl-C6H42094
54-NO2-C6H42591

Table 1: Synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles via catalyst-free grinding. Data sourced from Nikpassand et al. (2020). researchgate.net

Other green approaches include the use of visible light as a sustainable energy source to promote reactions, potentially for synthesizing pyrazole-based compounds from readily available substrates in a cost-effective and catalyst-free manner. acs.org Additionally, solvent-free reactions, such as the one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones, are advantageous from both economic and environmental perspectives. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields for the preparation of heterocyclic compounds, including pyrazolopyridines. nih.govresearchgate.net This method significantly reduces reaction times from hours to minutes compared to conventional heating. vulcanchem.com

The synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines, which are structurally related to pyrazolopyridines, has been optimized using microwave irradiation. unr.edu.ar A solvent-free reaction of 6-aminopyrazolo[3,4-b]pyridine-5-carbonitriles with cyanopyridines in the presence of t-BuOK as a catalyst demonstrates the efficiency of this protocol. unr.edu.ar Increasing the microwave power leads to shorter reaction times and higher product yields. unr.edu.ar

EntryConditionsPower (W)Time (min)Yield (%)
1DMF, Reflux-48031
2DMF, MW1001136
3Solvent-free, MW1501041
4Solvent-free, tBuOK, MW150852
5Solvent-free, tBuOK, MW200665

Table 2: Optimization of Microwave-Assisted Synthesis for a Pyrazolo-fused Pyridine System. Data sourced from Quiroga et al. (2014). unr.edu.ar

Another example is the three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones to form pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones, which can be performed using either conventional heating or microwave irradiation. researchgate.net The microwave-assisted approach provides a simple, one-step methodology with the advantages of mild reaction conditions and being environmentally benign. researchgate.net

Optimization of Reaction Conditions

Fine-tuning reaction parameters is crucial for maximizing the efficiency and yield of synthetic routes leading to this compound and its analogs.

Solvent Effects

The choice of solvent can have a profound impact on reaction outcomes, influencing reaction rates, yields, and even the reaction pathway itself. In the synthesis of pyrazolopyridine derivatives, both conventional solvents and solvent-free conditions have been explored.

In the one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones, a comparison between performing the reaction in a solvent versus solvent-free conditions was made. nih.gov When the initial reaction between 5-aminopyrazole and azlactone was conducted without a solvent, followed by the addition of DMSO for the elimination step, the yield was significantly higher (73%) compared to when the entire reaction was performed in a solvent (60%). nih.gov

Similarly, the optimization of the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines showed that solvent-free microwave-assisted conditions were superior to conventional reflux in solvents like ethanol or DMF. unr.edu.ar The yield increased from 30% in refluxing ethanol and 31% in refluxing DMF to 65% under optimized solvent-free microwave conditions. unr.edu.ar This demonstrates that for certain pyrazolopyridine syntheses, avoiding a solvent can lead to more favorable results. nih.govunr.edu.ar

SolventConditionsTimeYield (%)Reference
EthanolReflux540 min30 unr.edu.ar
DMFReflux480 min31 unr.edu.ar
Solvent-freeMW (100 °C, 200W) with tBuOK6 min65 unr.edu.ar
DMSOHeating with t-BuOK-60 nih.gov
Solvent-free (Step 1) / DMSO (Step 2)Heating with t-BuOK-73 nih.gov

Table 3: Comparison of Solvent Effects on the Yield of Pyrazolopyridine Derivatives. nih.govunr.edu.ar

Catalysis in Pyrazolo[3,4-b]pyridine Synthesis

The efficiency and selectivity of pyrazolo[3,4-b]pyridine synthesis are often enhanced by the use of catalysts. A diverse array of catalysts, ranging from metal complexes to organocatalysts and solid-supported acids, have been successfully employed.

Copper(II) acetylacetonate (B107027) has been demonstrated as an effective catalyst for the formal [3+3] cycloaddition synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.orgnih.govacs.org Optimization studies have shown that using Cu(II) acetylacetonate in a solvent like chloroform (B151607) at room temperature can lead to high yields (up to 94%). acs.org This highlights the efficacy of copper catalysis in promoting these cyclization reactions under mild conditions. acs.orgnih.govacs.org

Iodine is another versatile catalyst used in the synthesis of these heterocycles. researchgate.net It facilitates a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes to produce functionalized pyrazolo[3,4-b]pyridines. nih.gov This method is noted for its excellent regional selectivity. nih.govnih.gov

L-proline , an organocatalyst, is effective in three-component reactions for synthesizing pyrazolo[3,4-b]quinoline derivatives, a related fused system. rsc.org It typically works by forming an imine with an aldehyde, facilitating the condensation. nih.gov The use of L-proline is often carried out in ethanol at elevated temperatures. nih.govrsc.org

Indium(III) chloride (InCl3) and Iron(III) chloride (FeCl3) are Lewis acid catalysts that have been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, often in multi-component reactions. researchgate.net FeCl3, for instance, has been used to promote an efficient three-component synthesis of o-hydroxyphenyl-substituted pyrazolo[3,4-b]pyridines. researchgate.net

Acetic Acid and Triethylamine are frequently used as catalysts, sometimes in combination. researchgate.net Acetic acid can act as a proton source to increase the electrophilicity of carbonyl groups, while triethylamine, a base, can assist in deprotonation steps. nih.gov These are common reagents in condensation reactions leading to the formation of the pyridine ring. nih.govresearchgate.net

Solid-supported catalysts offer advantages in terms of operational simplicity and environmental friendliness.

KF-alumina has been used as a heterogeneous catalyst for the condensation of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]-pyridine-5-carboxamide with ketones, demonstrating mild and environmentally benign reaction conditions. jocpr.com Studies show that catalyst loading and solvent choice are crucial, with 10 mol% of KF-alumina in 1,4-dioxane (B91453) providing optimal results. jocpr.com

Amorphous Carbon-Supported Sulfonic Acid (AC-SO3H) is a new-generation solid acid catalyst valued for its low cost, stability, and high activity, which is attributed to the presence of –SO3H groups. nih.gov It has been successfully used to catalyze the reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline (B41778) to form pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds in good yields. nih.gov

CatalystReaction TypeKey FeaturesReference
Copper(II) acetylacetonate[3+3] CycloadditionHigh yields (up to 94%) under mild conditions (CHCl3, rt). acs.org
IodineCascade 6-endo-dig cyclizationExcellent regional selectivity with alkynyl aldehydes. nih.govresearchgate.net
L-prolineThree-component reactionOrganocatalyst, often used in EtOH at 80 °C. nih.govresearchgate.netrsc.org
InCl3 / FeCl3Multi-component reactionEffective Lewis acids for promoting cyclization. researchgate.net
Acetic Acid / TriethylamineCondensationCommonly used acid/base catalysts. nih.govresearchgate.net
KF-aluminaCondensationHeterogeneous, green catalyst; operational simplicity. jocpr.com
Amorphous Carbon-Supported Sulfonic AcidCondensation/CyclizationHighly active, stable, and reusable solid acid catalyst. nih.gov

Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity is a critical challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials. The 5-aminopyrazole precursor has two nucleophilic centers—the exocyclic amino group and the C4 carbon of the pyrazole ring—while an unsymmetrical 1,3-dicarbonyl compound has two electrophilic carbonyl groups with different reactivities. nih.govmdpi.com

The reaction outcome and the ratio of regioisomers depend on the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. nih.govmdpi.com If the electrophilicities are significantly different, a high degree of regioselectivity (>80%) can be achieved. mdpi.com For example, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the CF3 group reacts preferentially, directing the regiochemical outcome. nih.govmdpi.com

Three-component reactions, which generate the 1,3-dicarbonyl equivalent in situ from an aldehyde and a ketone, often proceed with high regioselectivity, avoiding the formation of isomeric mixtures. mdpi.com Similarly, cascade reactions involving 5-aminopyrazoles and alkynyl aldehydes have been shown to afford C6-substituted pyrazolo[3,4-b]pyridines with excellent regional selectivity. nih.gov Control experiments have confirmed that the reaction pathway dictates the formation of a single regioisomer. nih.gov Stereoselectivity is less commonly discussed for the core synthesis of the aromatic pyrazolopyridine ring but becomes relevant in derivatization, for instance, L-proline has been noted for its ability to induce enantioselectivity in the synthesis of related pyrazolo[3,4-b]quinoline derivatives. rsc.org

Derivatization Strategies of the this compound Scaffold

The pyrazolo[3,4-b]pyridine scaffold is a versatile template for chemical modification, allowing for the introduction of various substituents to modulate its physicochemical and biological properties. nih.govnih.gov Derivatization strategies are crucial for developing new therapeutic agents and molecular probes. researchgate.netmdpi.com

Functionalization at Nitrogen and Oxygen Positions

The nitrogen atoms (N1 and N2) and the oxygen at the C3 position of the this compound scaffold are key sites for functionalization. The pyrazole N-H can be alkylated or protected using standard procedures. For instance, protection of the pyrazole NH with a para-methoxybenzyl (PMB) group is a common strategy to facilitate further modifications at other positions. nih.govrsc.org This protecting group can be later removed using trifluoroacetic acid. rsc.org The oxygen at C3, being part of a hydroxyl group (or its keto tautomer), can be converted into ethers. researchgate.net

Modification of Peripheral Substituents for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of the pyrazolo[3,4-b]pyridine core. nih.gov These studies involve systematically modifying substituents at various positions (C3, C4, C5, C6) and evaluating the impact on potency and selectivity. nih.govacs.org

For example, in the development of AMPK activators, it was found that having the pyrazole N-H unsubstituted and a para-substitution on a diphenyl group at other positions were crucial for potency. nih.gov In another study on TRK inhibitors, a scaffold hopping strategy was employed, starting with the pyrazolo[3,4-b]pyridine core. nih.govrsc.org Modifications at the C3 and C5 positions with various aryl and amino groups led to the identification of compounds with nanomolar inhibitory activity. nih.govrsc.org These studies demonstrate how peripheral modifications can fine-tune the interaction of the molecule with its biological target. nih.govacs.org

TargetScaffold Position ModifiedKey SAR FindingReference
AMPK ActivatorsPyrazole N-H, Peripheral Phenyl GroupUnsubstituted N-H and para-substitution on the phenyl ring are essential for potency. nih.gov
TRK InhibitorsC3, C5Scaffold hopping and substitution with specific amine and aryl groups led to potent inhibitors (IC50 = 56 nM). nih.govrsc.org
PEX14–PEX5 PPI InhibitorsC4 of Naphthalene substituentA methoxy (B1213986) group was found to be crucial for high-affinity interaction. acs.org

Palladium and Copper-Promoted Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrazolo[3,4-b]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically performed on halogenated or otherwise activated pyrazolopyridine intermediates.

Suzuki Coupling: This Pd-catalyzed reaction is widely used to introduce aryl or heteroaryl groups. For instance, a 5-bromo-3-iodo-pyrazolo[3,4-b]pyridine intermediate can undergo sequential Suzuki couplings to introduce different substituents at the C3 and C5 positions. rsc.org

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Iodine-functionalized pyrazolo[3,4-b]pyridines have been shown to readily participate in Sonogashira coupling, yielding alkynylated products in good yields. nih.gov

Heck Coupling: The Heck reaction has also been successfully applied to iodine-functionalized pyrazolo[3,4-b]pyridines to form new C-C bonds. nih.gov

Buchwald-Hartwig Amination: This Pd-catalyzed reaction is used to form C-N bonds. It has been employed to couple amines with halo-pyrazolo[3,4-b]pyridines, a key step in the synthesis of TRK inhibitors. rsc.org

Stille Coupling: While less specifically detailed in the provided context for this exact scaffold, Stille coupling is a versatile Pd-catalyzed reaction for C-C bond formation using organotin reagents and would be applicable for functionalizing halo-pyrazolo[3,4-b]pyridines.

These coupling reactions provide a robust platform for creating diverse libraries of pyrazolo[3,4-b]pyridine derivatives for various applications, particularly in drug discovery. nih.govrsc.org

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings would typically appear in the downfield region of the spectrum (approximately δ 7.0–8.5 ppm), with their specific chemical shifts and coupling patterns (singlets, doublets) dependent on their position and neighboring protons. The methyl group (CH₃) attached to the pyridine ring would produce a characteristic singlet in the upfield region, likely around δ 2.5 ppm. vulcanchem.com The protons of the N-H group in the pyrazole ring and the O-H group at position 3 would exhibit broad singlets whose chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would generate a distinct signal. The carbon atoms of the fused pyridine and pyrazole rings would resonate in the aromatic region of the spectrum. The carbon atom bonded to the hydroxyl group (C3) and the carbon atoms of the ring junction would have characteristic chemical shifts. The methyl group carbon would appear at the high-field end of the spectrum. In related pyrazolopyrimidine structures, carbon signals have been assigned across a range from approximately δ 27 ppm for methyl groups to over δ 160 ppm for carbons within the heterocyclic rings. abovchem.com

While specific, experimentally verified spectral data for this compound is not widely available in the cited literature, analysis of related pyrazolo[3,4-b]pyridine derivatives confirms the utility of NMR in unambiguously confirming their synthesized structures. mdpi.comd-nb.info

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. N-H stretching vibrations from the pyrazole ring would also appear in this region. The C-H stretching of the aromatic rings and the methyl group would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations within the fused heterocyclic ring system would generate a series of sharp bands in the 1500-1650 cm⁻¹ region. Experimental work on related pyrazolopyridine compounds confirms the use of IR spectroscopy to identify these key functional groups. mdpi.comd-nb.info

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The fused aromatic structure of this compound, containing both pyridine and pyrazole rings, would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. These absorptions are due to π-π* and n-π* electronic transitions within the conjugated system. The exact position and intensity of these bands are sensitive to the solvent and the substitution pattern on the heterocyclic core. Studies on novel pyrazolo[3,4-b]pyridines have noted their interesting photophysical properties, which are characterized using this technique. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₇N₃O, corresponding to a molecular weight of 149.15 g/mol . vulcanchem.comabovchem.com High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of related pyrazolo[3,4-b]pyridine structures often involves the characteristic loss of small, stable molecules such as carbon monoxide (CO, m/z 28) and hydrogen cyanide (HCN, m/z 27). researchgate.net

Table 1: Predicted Mass Spectrometry Data

Measurement Expected Value Reference
Molecular Formula C₇H₇N₃O vulcanchem.comabovchem.com
Molecular Weight 149.15 g/mol vulcanchem.comabovchem.com
[M+H]⁺ (m/z) 150.0662 N/A

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals information about intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing.

Although a crystal structure for this compound has not been reported in the searched literature, studies on analogous compounds like 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxamide demonstrate the power of this technique. nih.gov For such planar heterocyclic systems, X-ray analysis typically confirms the planarity of the fused ring system. nih.gov It would also definitively establish the tautomeric form present in the solid state, confirming the position of the pyrazole N-H proton and the hydroxyl O-H proton. Furthermore, it would reveal how the molecules arrange themselves in the crystal lattice, likely through hydrogen bonds involving the hydroxyl and pyrazole N-H groups, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific studies detailing Density Functional Theory (DFT) calculations for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol were found. Such calculations for related molecules typically provide insights into their structural and electronic properties.

Electronic Structure and Reactivity Descriptors (e.g., Molecular Electrostatic Potential - MESP, Frontier Molecular Orbital - FMO Analysis)

There is no specific information regarding the Molecular Electrostatic Potential (MESP) or Frontier Molecular Orbital (FMO) analysis of this compound. In related derivatives, the electronic properties are crucial for their binding mechanisms. For instance, hydroxyl groups on the scaffold are known to enhance hydrogen-bonding potential, a key factor in ligand-protein interactions. vulcanchem.com

Atomic Charge Distribution

A detailed analysis of the atomic charge distribution for this compound has not been published. This type of analysis is essential for understanding the molecule's reactivity and intermolecular interactions.

Molecular Modeling and Docking Studies

While molecular docking studies have been performed on many pyrazolo[3,4-b]pyridine derivatives, no specific in silico analysis targeting this compound was identified.

Ligand-Protein Interaction Analysis (In Silico)

There are no available in silico ligand-protein interaction analyses for this compound. Studies on analogous compounds show that the pyrazolo[3,4-b]pyridine core can interact with various protein targets. For example, derivatives have been docked into the kinase domain of Anaplastic Lymphoma Kinase (ALK), where hydrogen bonding and other interactions with key residues like K1150 and E1210 were observed for a different inhibitor. nih.gov

Structure-Based Design Principles

Structure-based design is a key strategy for developing novel inhibitors from the pyrazolo[3,4-b]pyridine scaffold. nih.gov The general approach involves modifying substituents at the N1, C3, C4, C5, and C6 positions to enhance binding affinity and selectivity for a specific biological target. nih.gov The methyl group at C6 and the hydroxyl group at C3 of the target compound are examples of such substitutions, intended to modulate electronic and steric properties for improved interactions within a protein's binding pocket. vulcanchem.com However, specific design principles derived from studies on this compound are not documented.

Investigation of Biological Activities and Mechanisms

Enzyme Inhibition Studies (In Vitro)

The pyrazolo[3,4-b]pyridine core is a well-established "hinge-binding" motif, particularly effective in targeting the ATP-binding site of kinases.

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of several protein kinases, playing crucial roles in cell cycle regulation and signal transduction. Notably, this class of compounds shows significant inhibitory activity against Cyclin-Dependent Kinases (CDKs). vulcanchem.comresearchgate.net

Structure-activity relationship (SAR) studies on this scaffold led to the discovery of potent inhibitors of CDK1 and CDK2. For instance, the derivative BMS-265246 demonstrated high potency with IC50 values of 6 nM against CDK1/cyclin B and 9 nM against CDK2/cyclin E. researchgate.net The solid-state structure of a closely related analog bound to CDK2 confirmed that the inhibitor occupies the ATP purine (B94841) binding site, forming critical hydrogen bonds with the backbone of the kinase. researchgate.net While specific data for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol is not detailed, the general class is recognized for its CDK inhibition. vulcanchem.comresearchgate.net

Compound ClassTarget KinaseIC50 (nM)Reference
1H-Pyrazolo[3,4-b]pyridine Derivative (BMS-265246)CDK1/cyclin B6 researchgate.net
1H-Pyrazolo[3,4-b]pyridine Derivative (BMS-265246)CDK2/cyclin E9 researchgate.net
6-Aryl-pyrazolo[3,4-b]pyridinesGSK-3Potent Inhibition researchgate.net

This table presents data for derivatives within the 1H-pyrazolo[3,4-b]pyridine class to illustrate the scaffold's activity.

While kinase inhibition is a primary focus, pyrazole-containing structures have been investigated against a wide array of other enzymes. For example, different pyrazole (B372694) derivatives have shown inhibitory activity against enzymes like angiotensin-converting enzyme (ACE). nih.gov However, specific in vitro inhibition data for this compound against acetylcholinesterase, DNA ligase, xanthine (B1682287) oxidase, or 5-lipoxygenase is not prominently available in the reviewed literature.

Receptor Modulation Research (In Vitro)

The broader class of pyrazolo-pyridines and related scaffolds has been explored for their effects on G protein-coupled receptors (GPCRs). For instance, pyrazolo[4,3-c]pyridines have been synthesized and evaluated for different biological activities. mdpi.com However, specific research identifying this compound as an allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) is not found in the primary search results.

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (In Vitro)

The antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives are a significant area of cancer research. These compounds have been evaluated against various human cancer cell lines. vulcanchem.comresearchgate.net

Derivatives of a structural isomer, 6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol, have demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with GI₅₀ values reported in the micromolar range (1.2–3.8 μM). vulcanchem.com The antiproliferative activity of the pyrazolo[3,4-b]pyridine scaffold is often linked to its ability to inhibit CDKs, which can lead to cell cycle arrest and apoptosis. researchgate.net

Compound ClassCell LineActivityValue (µM)Reference
6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol DerivativesMCF-7 (Breast Cancer)GI₅₀1.2–3.8 vulcanchem.com
6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol DerivativesA549 (Lung Cancer)GI₅₀1.2–3.8 vulcanchem.com

This table presents data for derivatives of a structural isomer to highlight the scaffold's antiproliferative potential.

The evaluation of the cytotoxic and antiproliferative activity of compounds like this compound and its analogs is commonly performed using well-established in vitro assays.

The Sulforhodamine B (SRB) assay is a widely used method for determining cell density based on the measurement of total cellular protein content. It relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells. This assay is known for its reliability, stability of the end-point, and suitability for large-scale screening.

The MTT assay is another common colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. While both assays are frequently used, the SRB assay is sometimes preferred as it is less susceptible to interference from compounds that affect cellular metabolism without being directly cytotoxic.

Antimicrobial Efficacy (In Vitro)

In addition to their anticancer properties, pyrazolo[3,4-b]pyridine derivatives have been investigated for their efficacy against a range of microbial pathogens.

Several studies have demonstrated the in vitro antibacterial activity of pyrazolo[3,4-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria.

Novel series of pyrazolo[3,4-b]pyridine derivatives have exhibited slight to high antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 62.5 µg/mL against various microorganisms. jst.go.jp Another study found that certain 1H-pyrazolo[3,4-b]pyridine derivatives were particularly active against anaerobic bacteria, while showing lower activity against aerobic bacteria. nih.gov The tuberculostatic activity of some of these compounds was also noted, with MIC values between 22 and 100 µg/cm³. nih.gov

Table 2: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives

Derivative Class Microbial Strain MIC (µg/mL) Reference
Novel Pyrazolo[3,4-b]pyridine derivatives Various microorganisms 0.12 - 62.5 jst.go.jp
1H-Pyrazolo[3,4-b]pyridine derivatives Mycobacterium tuberculosis 22 - 100 (µg/cm³) nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (3) Staphylococcus aureus ~200 nih.gov

The antifungal potential of pyrazolo[3,4-b]pyridine derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against clinically relevant fungal strains.

For instance, a pyrazolo[3,4-b]pyridine derivative, compound (7b), was found to have antifungal activity nearly comparable to the standard drug Amphotericin B against Fusarium oxysporum, with an MIC of 0.98 µg/mL. jst.go.jp Another study focused on the antifungal activity of a series of pyrazolo[3,4-b]pyridines against Candida albicans and Cryptococcus neoformans. nih.gov The activity was found to be influenced by the substituents on the pyridine (B92270) ring, with some compounds showing notable efficacy against both fungi. nih.gov

The structural similarity of the pyrazolo[3,4-b]pyridine core to other heterocyclic compounds with known antimalarial activity has prompted investigations into its potential against Plasmodium falciparum. Pyridine and pyrazole derivatives have been recognized for their potential as antimalarial agents. jst.go.jpnih.gov Research into pyrazolopyridine derivatives has identified their antimalarial potential, with some compounds believed to target the mitochondrial protein cytochrome b, a validated antimalarial drug target. bau.edu.lbnih.gov

Anti-inflammatory Mechanism Research (In Vitro/In Vivo Models, excluding human trials)

The anti-inflammatory properties of pyrazolo[3,4-b]pyridine and its analogs have been explored in various preclinical models. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways.

Derivatives of the related pyrazolo[1,5-a]quinazoline scaffold have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com Pharmacophore mapping and molecular modeling of the most potent compounds from this class suggested that they may act as ligands for mitogen-activated protein kinases (MAPKs), including JNK3, ERK2, and p38α, which are critical mediators of the inflammatory response. mdpi.com

Furthermore, research on pyrazolo[3,4-b]pyrazine derivatives has identified them as inhibitors of serum and glucocorticoid regulated kinase 1 (SGK-1). google.com SGK-1 is implicated in various inflammatory processes, and its inhibition represents a therapeutic strategy for inflammatory diseases. google.com Additionally, some pyrazolo[3,4-b]pyridine derivatives have been evaluated as anti-cyclooxygenase-2 (anti-COX-2) agents, indicating another potential mechanism for their anti-inflammatory effects. researchgate.net

Antioxidant Activity Studies (In Vitro)

Research into the antioxidant capabilities of pyrazole and its fused heterocyclic systems, such as pyrazolopyridines, is often prompted by their structural similarity to known antioxidant molecules like edaravone. The antioxidant mechanism of these compounds is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Common in vitro assays to evaluate this potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

The scientific community continues to explore the structure-activity relationships of pyrazolopyridine derivatives to identify novel and potent antioxidants. The presence of the methyl group at the 6-position and the hydroxyl group at the 3-position on the pyrazolo[3,4-b]pyridine core of the target compound suggests a potential for antioxidant activity, as these functional groups can influence the electronic environment and the hydrogen-donating ability of the molecule.

Detailed Research Findings and Data Tables

Despite a thorough review of scientific databases and literature, specific experimental data from in vitro antioxidant activity studies focusing solely on This compound could not be located. Therefore, the presentation of detailed research findings and interactive data tables for this particular compound is not possible at this time.

Future research is warranted to explicitly determine the in vitro antioxidant profile of This compound and to quantify its efficacy in scavenging various free radicals. Such studies would be invaluable in understanding its potential as a therapeutic agent for conditions associated with oxidative stress.

Potential Non Pharmacological and Pre Clinical Applications

Agrochemical Applications (e.g., Pesticides, Herbicides, Larvicidal Activity)

The pyrazolo[3,4-b]pyridine framework is a subject of interest in the development of novel agrochemicals, particularly for its insecticidal properties. Hydrazine (B178648) derivatives, which are key precursors in the synthesis of pyrazolopyridines, are widely utilized in the manufacturing of pesticides, herbicides, and plant growth regulators. jksus.orgjksus.orgresearchgate.net Research has demonstrated that the 1H-pyrazolo[3,4-b]pyridine core is a feature in compounds with herbicidal and fungicidal activity. jksus.org

A significant area of investigation has been the larvicidal activity of pyrazolo[3,4-b]pyridin-3(2H)-one derivatives against mosquito species like Culex quinquefasciatus, a vector for various diseases. jksus.orgresearchgate.net In one study, a series of these derivatives were synthesized and tested for their effectiveness. While some compounds showed minimal activity, others demonstrated significant larvicidal potential. jksus.org For instance, compound 2e from the study, a pyrazolo[3,4-b]pyridin-3(2H)-one derivative, was identified as being highly potent, achieving a 95.6% mortality rate against Culex quinquefasciatus larvae. jksus.orgresearchgate.net Another study highlighted that incorporating pyridine (B92270) and pyrazole (B372694) moieties can induce significant insecticidal activity, which is further enhanced by the addition of amino or carbonyl groups. researchgate.net

Detailed findings from a study on pyrazolo[3,4-b]pyridin-3(2H)-one derivatives show a range of efficacies.

**Table 1: Larvicidal Activity of Pyrazolo[3,4-b]pyridin-3(2H)-one Derivatives against *Culex quinquefasciatus***

Compound Activity at 100 µg/mL (%) LD₅₀ (µg/mL) Source
2a 82.2 31.3 jksus.org
2e 95.0 12.09 jksus.org
1a-1e Very low activity >100 jksus.org

These results underscore the potential of the pyrazolo[3,4-b]pyridine scaffold as a basis for developing new, effective, and potentially safer larvicides to manage disease-carrying insects. jksus.orgjksus.org

Materials Science Applications (e.g., Fluorescent Sensors)

In materials science, the pyrazolo[3,4-b]pyridine skeleton is valued for its fluorescent properties. Derivatives of the related 1H-pyrazolo[3,4-b]quinoline structure have been successfully employed as luminophores in Organic Light Emitting Diodes (OLEDs) and as fluorescent probes. mdpi.com

A notable application is the development of fluorescent sensors for detecting metal cations. For example, a sensor incorporating a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline fluorophore linked to a dipicolylamine chelator was designed for the detection of zinc ions (Zn²⁺). mdpi.com The mechanism of these sensors often relies on Photoinduced Electron Transfer (PET). In the absence of the target ion, the fluorescence of the pyrazoloquinoline core is quenched. Upon binding of a cation like Zn²⁺, the PET process is suppressed, leading to a significant enhancement in fluorescence emission. mdpi.com In one such sensor, the presence of Zn²⁺ led to a 60- to 69-fold increase in emission intensity. mdpi.com

The fluorescence quantum yield, a measure of the efficiency of light emission, demonstrates the sensor's response to different metal ions.

Table 2: Fluorescence Quantum Yield of PQPc Sensor in the Presence of Various Metal Ions

Cation Fluorescence Quantum Yield (Φ) Source
None 0.01 mdpi.com
Zn²⁺ 0.22 mdpi.com
Cd²⁺ 0.19 mdpi.com
Hg²⁺ 0.02 mdpi.com
Pb²⁺ 0.01 mdpi.com

This research highlights the utility of the pyrazolo[3,4-b]pyridine core and its analogues as key components in the design of sensitive and selective fluorescent materials for chemical sensing applications.

Catalytic Roles in Organic Synthesis

While 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol itself is not primarily recognized as a catalyst, its chemical lineage and synthesis are connected to the field of catalysis. The synthesis of the pyrazolo[3,4-b]pyridine core often involves catalytic processes. nih.gov Furthermore, hydrazine and its derivatives, the fundamental building blocks for creating the pyrazole ring within this structure, are widely used as precursors in the manufacture of synthetic catalysts. jksus.orgresearchgate.net

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through various routes, such as the reaction of 3-aminopyrazole (B16455) with 1,3-dicarbonyl compounds or the condensation of a substituted pyridine with hydrazine. nih.govmdpi.com These synthetic pathways can employ catalysts to improve reaction yields and efficiency. For instance, microwave-assisted synthesis is a modern technique used to produce pyrazolo[3,4-b]pyridines. jksus.org The connection, therefore, is that while the compound may not be the catalyst, it is a product of catalytic chemistry and is derived from precursors essential to catalyst synthesis.

Bioisosteric Replacements in Lead Optimization

The pyrazolo[3,4-b]pyridine scaffold is a valuable "privileged structure" in medicinal chemistry, frequently used in lead optimization through bioisosteric replacement and scaffold hopping strategies. researchgate.net Bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance the target compound's biological activity, selectivity, or metabolic stability.

A clear example of this is the use of a "scaffold hopping" strategy to design novel pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors for potential cancer therapies. rsc.org In this approach, the pyrazolo[3,4-b]pyridine core replaced a different chemical scaffold to create new compounds with improved properties. This led to the discovery of derivatives with significant inhibitory activity against the TRKA kinase. rsc.org

Table 3: Inhibitory Activity of Designed Pyrazolo[3,4-b]pyridine Derivatives

Compound TRKA IC₅₀ (nM) KM-12 Cell Proliferation IC₅₀ (µM) Source
C03 56 0.304 rsc.org
A01 293 Not Reported rsc.org

Similarly, the pyrazolo[3,4-b]pyridine framework has been utilized to develop positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for treating schizophrenia. nih.gov This work created a new class of modulators by diverging from the common structural motifs found in existing mGluR5 PAMs, demonstrating the scaffold's versatility in creating novel chemical entities. nih.gov The principle of using pyrazole-containing heterocycles as bioisosteres is also seen in the development of inhibitors for other kinases, where a 1,2,4-triazole (B32235) was used to replace a key amide group in a pyrazolo[1,5-a]pyrimidine, a related scaffold. acs.org These examples confirm the role of the pyrazolo[3,4-b]pyridine core as a successful bioisosteric replacement in the lead optimization phase of drug discovery.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies

The advancement of synthetic chemistry is paramount for the exploration of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol and its analogues. While general methods for creating pyrazolo[3,4-b]pyridines exist, often involving the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or similar biselectrophiles, future research should focus on more efficient and versatile strategies. mdpi.comnih.gov

Key areas for development include:

Green Chemistry Approaches: The use of environmentally benign solvents like water or solvent-free reaction conditions, as demonstrated for other pyrazolopyridines, should be explored. mdpi.comnih.gov Microwave-assisted synthesis and the use of nanocatalysts could also offer greener, more efficient routes. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses or MCRs would significantly improve efficiency by reducing the number of purification steps, saving time and resources. nih.govresearchgate.net This is particularly valuable for generating diverse libraries of analogues for screening.

Late-Stage Functionalization: Developing methods for the late-stage modification of the this compound core would be highly advantageous. This would allow for the rapid synthesis of derivatives with varied substituents at different positions, facilitating structure-activity relationship (SAR) studies.

Synthetic StrategyPotential AdvantageRelevant Research Context
Microwave-Assisted SynthesisReduced reaction times, increased yields, cleaner product profiles.Applied in the synthesis of various heterocyclic compounds, including pyrazolopyridines. researchgate.netbenthamscience.com
One-Pot SynthesisIncreased efficiency, reduced waste, and simplified purification.An effective strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones has been developed. nih.gov
Catalytic Methods (e.g., ZrCl₄)Mild reaction conditions, high yields, and low toxicity.Used in the synthesis of novel pyrazolo[3,4-b]pyridines via cyclization. mdpi.com

Advanced Computational Design of Analogues

Computational chemistry offers powerful tools to guide the rational design of this compound analogues with enhanced potency, selectivity, and pharmacokinetic properties.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): The development of 2D and 3D-QSAR models can help identify key structural features that correlate with biological activity. mdpi.comnih.gov These models can then be used to predict the activity of novel, untested analogues, prioritizing synthetic efforts.

Molecular Docking and Dynamics: Docking studies can predict the binding modes of analogues within the active sites of various target proteins, such as kinases. researchgate.netnih.gov Subsequent molecular dynamics (MD) simulations can validate the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex. mdpi.com

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity can guide the design of new scaffolds that retain the desired interactions with a biological target. mdpi.com

Computational TechniqueApplication for Analogue Design
2D/3D-QSARPredicts the biological activity of new analogues based on their chemical structure. nih.gov
Molecular DockingElucidates binding modes and interactions with target proteins. benthamscience.comnih.gov
Molecular Dynamics (MD)Assesses the stability of ligand-protein complexes over time. mdpi.com
ADME PredictionIn silico evaluation of absorption, distribution, metabolism, and excretion properties. nih.gov

Exploration of New Biological Targets and Mechanisms

The pyrazolo[3,4-b]pyridine scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.com While its potential as a kinase inhibitor is a primary focus, future research should broaden the scope of biological investigation for this compound.

Promising research avenues are:

Expanded Kinase Profiling: The compound should be screened against a broad panel of kinases to identify novel and potentially more potent targets. nih.gov Given that many kinase inhibitors have off-target effects, a comprehensive kinome scan is crucial. nih.govacs.org

Non-Kinase Targets: Research should not be limited to kinases. The structural similarity of pyrazolopyridines to natural purines suggests they may interact with other ATP-binding proteins or enzymes. benthamdirect.com Exploration of targets involved in neurodegenerative diseases, such as Alzheimer's, or infectious diseases could yield new therapeutic applications. mdpi.comnih.gov

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies are required. This includes investigating downstream signaling pathways, potential for allosteric inhibition, and effects on cellular processes like apoptosis and cell cycle progression. nih.gov

Non-Medicinal Industrial Applications

Beyond its therapeutic potential, the unique chemical structure of this compound suggests it could be valuable in various industrial applications. The fluorescence properties and metal-coordinating ability of related heterocyclic systems are particularly noteworthy.

Potential non-medicinal applications include:

Organic Materials: Pyrazolo[3,4-b]pyridines have been investigated for use in developing organic materials. researchgate.net The fluorescent properties observed in some derivatives suggest potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. nih.gov

Chemosensors: The nitrogen atoms in the heterocyclic rings can act as binding sites for metal ions, making the compound a candidate for the development of chemosensors for environmental or industrial monitoring. researchgate.net

Dyes and Pigments: Related pyrazolopyrimidine structures have been synthesized and successfully applied as disperse dyes for polyester (B1180765) fibers, exhibiting good fastness properties. nih.gov This suggests a potential application for this compound derivatives in the dye industry.

Potential ApplicationRationale
Fluorescent ProbesSome pyrazolo[3,4-b]pyridines exhibit interesting photophysical properties. nih.govmdpi.com
Corrosion InhibitorsHeterocyclic compounds containing nitrogen and oxygen are often effective corrosion inhibitors for metals. researchgate.net
Disperse DyesRelated pyrazole-containing heterocycles have shown utility as dyes for synthetic fibers. nih.gov

Multi-Omics Approaches in Compound Characterization

To gain a holistic understanding of the biological effects of this compound, integrated multi-omics approaches are indispensable. These technologies provide a global view of the molecular changes within a cell or organism upon compound treatment.

Future research should leverage:

Chemoproteomics: This technique can be used to identify the direct protein targets of the compound in a cellular context, confirming both on-target and off-target interactions. nih.gov

Phosphoproteomics: When investigating kinase inhibitor activity, phosphoproteomics is essential for mapping the downstream signaling pathways affected by the compound. nih.govacs.org

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) can reveal the broader cellular response to the compound, uncovering mechanisms of action and potential toxicity pathways. nih.gov The integration of these datasets provides a comprehensive picture of the compound's effects. nih.gov

Omics TechnologyResearch Goal
ChemoproteomicsDirect identification of on- and off-target proteins. nih.gov
PhosphoproteomicsMapping of kinase signaling pathways and inhibitor effects. acs.org
TranscriptomicsAnalysis of global gene expression changes. nih.gov
ProteomicsAnalysis of global protein abundance changes. nih.govnih.gov

By pursuing these future research directions, the full scientific and commercial potential of this compound can be systematically unlocked, paving the way for novel applications across multiple fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol, and what analytical techniques confirm its structure?

  • Methodology : A standard synthesis involves cyclocondensation of 5-acetyl-4-(p-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine with diethylmalonate in glacial acetic acid under reflux, yielding 79% after recrystallization .
  • Characterization : Confirm structure via IR spectroscopy (NH stretches at 3400–3200 cm⁻¹; C=O at 1700 cm⁻¹), mass spectrometry (m/z 408), and elemental analysis (C, H, N percentages) . For derivatives, X-ray crystallography and NMR are critical to verify substituent positions .

Q. How does the substitution pattern on the pyrazolo[3,4-b]pyridine core influence its solubility and stability?

  • Key Insights : The 6-methyl group enhances lipophilicity, while the 3-hydroxyl group promotes hydrogen bonding, increasing solubility in polar solvents like ethanol . Stability studies show trifluoromethyl substituents (e.g., in ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-pyrazolo[3,4-b]pyridine derivatives) improve metabolic resistance but reduce aqueous solubility .

Advanced Research Questions

Q. What strategies resolve low yields in cyclocondensation steps during pyrazolo[3,4-b]pyridine synthesis?

  • Optimization : Replace traditional reflux with microwave-assisted synthesis in aqueous ethanol, achieving catalyst-free conditions and shorter reaction times (25–30 hours → 1–2 hours) . Adjust stoichiometry (e.g., 1:1.4 ratio of precursor to chloranil) to minimize byproducts .

Q. How do structural modifications at the 3-position of pyrazolo[3,4-b]pyridine affect kinase inhibition efficacy?

  • SAR Analysis : The 3-hydroxyl group acts as a hydrogen bond donor, critical for ATP-binding pocket interactions in kinases. Trifluoromethyl or acetyl substitutions at adjacent positions (e.g., 4-(trifluoromethyl)) enhance binding affinity by increasing lipophilicity and steric complementarity . Comparative studies with 3-amine analogs (e.g., 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) show reduced activity, highlighting the hydroxyl group’s role .

Q. How to address discrepancies in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

  • Resolution : Standardize assays (e.g., kinase profiling using recombinant enzymes) to control for variable assay conditions. For example, anti-cancer activity in ethyl 6-methyl-3-oxo derivatives may conflict due to differences in cell line models (e.g., HepG2 vs. MCF-7) . Cross-validate using fluorinated analogs (e.g., 6-(4-fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol) to isolate metabolic stability effects .

Methodological Guidance Tables

Table 1: Key Synthetic Routes and Yields

MethodConditionsYieldReference
Cyclocondensation with diethylmalonateGlacial acetic acid, reflux79%
Microwave-assisted synthesisAqueous EtOH, RT85–90%

Table 2: Biological Activity vs. Substituents

Substituent PositionFunctional GroupObserved ActivityKey Mechanism
3-OHHydroxylKinase inhibitionH-bond donor to ATP pocket
4-CF₃TrifluoromethylAnti-cancer (IC₅₀: 2.1 µM)Enhanced lipophilicity
6-CH₃MethylImproved solubilityReduced crystal lattice energy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.